molecular formula C6H3ClFNO2 B2400511 3-Chloro-4-fluoropyridine-2-carboxylic acid CAS No. 1211583-93-5

3-Chloro-4-fluoropyridine-2-carboxylic acid

Cat. No.: B2400511
CAS No.: 1211583-93-5
M. Wt: 175.54
InChI Key: MLSSQOONRPLEKK-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoropyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H3ClFNO2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine and fluorine atoms, respectively, and the carboxylic acid group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoropyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 3,4-difluoropyridine .

Scientific Research Applications

3-Chloro-4-fluoropyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoropyridine-4-carboxylic acid: Similar in structure but with different substitution patterns.

    3,4-Difluoropyridine: Lacks the carboxylic acid group but has similar fluorine substitution.

    2-Chloro-3-fluoroisonicotinic acid: Another isomer with different substitution positions.

Uniqueness

3-Chloro-4-fluoropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and carboxylic acid groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-chloro-4-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSQOONRPLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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